molecular formula C25H27N3O2 B11358945 N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11358945
M. Wt: 401.5 g/mol
InChI Key: HFMPRYNVQDEPMT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of indene, indole, and pyrrolidine moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process often begins with the preparation of the indene and indole intermediates, followed by their coupling with a pyrrolidine derivative. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of indene, indole, and pyrrolidine moieties, which confer distinct chemical properties and potential applications. Its structural complexity and reactivity set it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C25H27N3O2/c1-16-5-8-23-22(11-16)19(14-26-23)9-10-28-15-20(13-24(28)29)25(30)27-21-7-6-17-3-2-4-18(17)12-21/h5-8,11-12,14,20,26H,2-4,9-10,13,15H2,1H3,(H,27,30)

InChI Key

HFMPRYNVQDEPMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=CC5=C(CCC5)C=C4

Origin of Product

United States

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